molecular formula C10H11NO3 B8756480 2-Methyl-1-(4-nitrophenyl)propan-1-one CAS No. 10326-99-5

2-Methyl-1-(4-nitrophenyl)propan-1-one

Cat. No. B8756480
M. Wt: 193.20 g/mol
InChI Key: BFZPEWMSTIRNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07470722B2

Procedure details

p-Nitroisobutyrophenone from step 4 (1.0 g, 0.0058 mol), was dissolved in DMF (5 ml). SnCl2.2H2O (4.67 g, 0.0207 mol) is added and the reaction is stirred at room temperature. After 4 hours the reaction was poured into 100 ml of ethyl acetate. Excess Et3N (4 ml) was added and a white, solid precipitate formed. The suspension was filtered through celite. Evaporation of the filtrate left a yellow solid which was purified by column chromatography. The resulting crystalline solid (0.700 g, 4.2 mmol, 82%) had a 1H-NMR (DMSO): 7.71 (d, 2H), 6.58 (d, 2H), 6.03 (s, 2H), 3.45 (m, 1H), 1.06 (s, 6H)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solid
Quantity
0.7 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:14])[CH:11]([CH3:13])[CH3:12])=[CH:6][CH:5]=1)([O-])=O.O.O.Cl[Sn]Cl.C(OCC)(=O)C.CCN(CC)CC>CN(C=O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10](=[O:14])[CH:11]([CH3:12])[CH3:13])=[CH:8][CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(C)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.67 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
solid
Quantity
0.7 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white, solid precipitate formed
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through celite
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate
WAIT
Type
WAIT
Details
left a yellow solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)C(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.